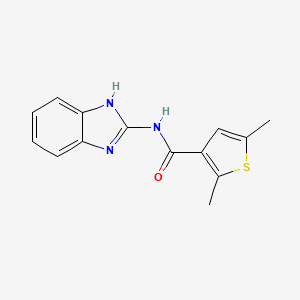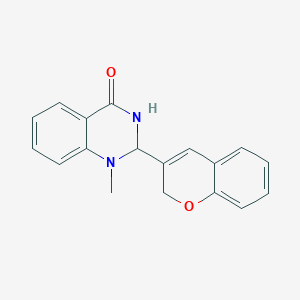![molecular formula C28H27N5O3 B7452882 N-[2-(4-acetamidoanilino)-2-oxoethyl]-N-ethyl-2,5-diphenylpyrazole-3-carboxamide](/img/structure/B7452882.png)
N-[2-(4-acetamidoanilino)-2-oxoethyl]-N-ethyl-2,5-diphenylpyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-acetamidoanilino)-2-oxoethyl]-N-ethyl-2,5-diphenylpyrazole-3-carboxamide, commonly known as DPPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of DPPH is not fully understood, although it is believed to act by inhibiting the activity of enzymes involved in cancer cell growth and inflammation. Additionally, DPPH has been shown to scavenge free radicals by donating a hydrogen atom to the radical, thereby stabilizing it and preventing it from causing oxidative damage.
Biochemical and physiological effects:
DPPH has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the scavenging of free radicals. Additionally, DPPH has been found to induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
One advantage of using DPPH in lab experiments is its relatively low cost, making it accessible to researchers with limited budgets. Additionally, DPPH is stable and can be stored for extended periods without degradation. However, one limitation of DPPH is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on DPPH, including investigating its potential as a therapeutic agent for cancer and inflammatory diseases, exploring its antioxidant properties, and developing new synthesis methods to improve its solubility and efficacy. Additionally, further studies are needed to fully understand the mechanism of action of DPPH and to identify any potential side effects or toxicity.
合成方法
DPPH can be synthesized using a variety of methods, including the reaction of 4-acetamidoaniline with ethyl 2,5-diphenylpyrazole-3-carboxylate, followed by the reduction of the resulting intermediate with sodium borohydride. Another method involves the reaction of 4-acetamidoaniline with ethyl 2,5-diphenylpyrazole-3-carboxylate in the presence of triethylamine, followed by the addition of acetic anhydride.
科学研究应用
DPPH has been extensively studied for its potential applications in cancer treatment, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, DPPH has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, DPPH has been investigated for its potential as an antioxidant, as it has been found to scavenge free radicals and protect against oxidative stress.
属性
IUPAC Name |
N-[2-(4-acetamidoanilino)-2-oxoethyl]-N-ethyl-2,5-diphenylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O3/c1-3-32(19-27(35)30-23-16-14-22(15-17-23)29-20(2)34)28(36)26-18-25(21-10-6-4-7-11-21)31-33(26)24-12-8-5-9-13-24/h4-18H,3,19H2,1-2H3,(H,29,34)(H,30,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIHSECECLNAHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=CC=C(C=C1)NC(=O)C)C(=O)C2=CC(=NN2C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-chloro-6-fluorophenyl)-N-[3-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)phenyl]acetamide](/img/structure/B7452805.png)
![6-[2-(oxolan-2-ylmethylamino)-1,3-thiazol-4-yl]-3H-1,3-benzoxazol-2-one](/img/structure/B7452813.png)
![N-(1,3-benzodioxol-5-yl)-4-(methylsulfonylmethyl)-N-[(2-prop-2-enoxyphenyl)methyl]benzamide](/img/structure/B7452821.png)
![[2-[2-(4-Nitrobenzoyl)hydrazinyl]-2-oxoethyl] 5-bromo-2-hydroxybenzoate](/img/structure/B7452831.png)

![2-[(5Z)-5-[[5-(4-ethoxycarbonylphenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B7452840.png)
![[1-(1,3-Benzodioxol-5-ylamino)-1-oxopropan-2-yl] 1-oxidopyridin-1-ium-4-carboxylate](/img/structure/B7452844.png)
![[2-(4-Methyl-3-nitrophenyl)-2-oxoethyl] 9-oxobicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B7452864.png)

![N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-2-(5-nitro-2-oxopyridin-1-yl)acetamide](/img/structure/B7452877.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-[[4-(2-methoxyphenyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7452896.png)
![[2-[2-[[2-(5-Methylthiophene-2-carbonyl)oxyacetyl]amino]ethylamino]-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B7452904.png)
![N-[4-[[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]-1,3-thiazol-2-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B7452905.png)
![(5-Acetyl-2-ethoxyphenyl)methyl imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B7452921.png)